

Why did Mibampator clinical trials for Alzheimer's disease fail?

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Compound of Interest		
Compound Name:	Mibampator	
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Mibampator Clinical Trial Technical Support Center

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the clinical trial outcomes of **Mibampator** for Alzheimer's disease.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of **Mibampator** clinical trials in Alzheimer's disease?

A1: The primary reason for the failure of **Mibampator** clinical trials in Alzheimer's disease was a lack of efficacy. In a Phase 2 clinical trial focused on agitation and aggression, **Mibampator** did not demonstrate a statistically significant difference from the placebo on the primary outcome measure.[1][2] Both the treatment and placebo groups showed improvement, but the difference between them was not significant.[1] A previous Phase 2 trial also failed to show efficacy for improving cognition.[1][3]

Q2: What is **Mibampator** and what was its proposed mechanism of action for Alzheimer's disease?



A2: **Mibampator** (also known as LY451395) is a positive allosteric modulator (PAM) of the α -amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor. AMPA receptors are responsible for the majority of fast excitatory neurotransmission in the central nervous system. As a PAM, **Mibampator** was designed to enhance glutamatergic synaptic responses by slowing the desensitization of AMPA receptors. This mechanism was thought to strengthen synapses, potentially increase the expression of brain-derived neurotrophic factor (BDNF), and thereby offer a therapeutic benefit for the cognitive and behavioral symptoms of Alzheimer's disease.

Q3: Were there any positive signals or secondary endpoints met in the Mibampator trials?

A3: Yes, in the Phase 2 trial for agitation and aggression, **Mibampator** showed a statistically significant improvement compared to placebo on one of the secondary measures, the Frontal Systems Behavior inventory (FrSBe), with a p-value of 0.007. Specifically, improvements were noted in the apathy and executive dysfunction subscales of the FrSBe. However, this was not sufficient to compensate for the failure of the primary endpoint.

Q4: What were the safety and tolerability findings for **Mibampator**?

A4: **Mibampator** was generally well-tolerated in the clinical trials. The incidence of treatment-emergent adverse events was similar between the **Mibampator** and placebo groups (57.14% and 55.07%, respectively). There were no serious adverse events attributed to **Mibampator**, and discontinuation rates due to adverse events were low and not significantly different from placebo. However, it has been noted that high-impact AMPAR potentiators like **Mibampator** can cause motor coordination disruptions, convulsions, and neurotoxicity at higher doses, which may have limited the dosage used in the trials.

Troubleshooting Clinical Trial Outcomes

Issue 1: No separation from placebo on the primary endpoint for agitation and aggression (NPI-4-A/A).

Troubleshooting Guide:

 High Placebo Response: A significant improvement was observed in both the Mibampator and placebo groups on the Neuropsychiatric Inventory 4-domain Agitation/Aggression



subscale (NPI-4-A/A). This high placebo response can mask the true effect of the drug. Potential contributing factors to this include:

- Caregiver Effect: Increased attention and support from study personnel and caregivers can lead to improvements in behavioral symptoms.
- Natural Course of Symptoms: Agitation and aggression in Alzheimer's disease can fluctuate, and patients may have been enrolled during a period of peak symptoms, leading to a natural regression to the mean.
- Drug Target Engagement: There may have been insufficient engagement of the AMPA receptor target at the dose administered. A pharmacokinetic/pharmacodynamic (PK/PD) analysis showed no relationship between plasma concentrations of **Mibampator** and changes in the primary efficacy measure.
- Dosage Selection: The maximally tolerated dose may not have been used due to potential
 toxicity at higher concentrations. It has been noted that the dosages used in the human trials
 were in a range that failed to show cognitive benefits in rodent models.
- Trial Design: The design of the clinical trial itself, including patient selection criteria and the choice of primary outcome measure, may have contributed to the lack of a discernible drug effect.

Quantitative Data Summary

Table 1: Mibampator Phase 2 Trial for Agitation/Aggression (NCT00843518) - Study Design



Parameter	Description	
Study Phase	Phase 2	
Number of Patients	132 randomized (63 to Mibampator, 69 to Placebo)	
Patient Population	Outpatients with probable Alzheimer's disease and clinically significant agitation/aggression.	
Treatment	3 mg Mibampator or Placebo, administered orally.	
Duration	12 weeks of double-blind treatment.	
Primary Outcome	Change from baseline on the 4-domain Agitation/Aggression subscale of the Neuropsychiatric Inventory (NPI-4-A/A).	
Secondary Outcomes	Cohen-Mansfield Agitation Inventory (CMAI), Cornell Scale for Depression in Dementia (CSDD), Frontal Systems Behavior inventory (FrSBe), Alzheimer's Disease Assessment Scale-Cognitive (ADAS-Cog).	

Table 2: Mibampator Phase 2 Trial for Agitation/Aggression - Key Efficacy Results



Outcome Measure	Result	p-value
NPI-4-A/A (Primary)	No significant difference between Mibampator and Placebo.	Not Specified
FrSBe Total T-score (Secondary)	Statistically significant improvement for Mibampator vs. Placebo.	0.007
ADAS-Cog (Secondary)	No change observed in either group over time.	Not Specified
NPI-10, CMAI-C, CSDD (Secondary)	Improvement in both groups, with no statistical separation.	Not Specified

Experimental Protocols

Methodology: Phase 2, Randomized, Double-Blind, Placebo-Controlled Trial (NCT00843518)

- Patient Selection: 132 outpatients with a diagnosis of probable Alzheimer's disease, accompanied by clinically significant symptoms of agitation and aggression, were enrolled.
 Baseline characteristics were comparable between the randomized groups.
- Randomization and Blinding: Participants were randomized to receive either 3 mg of
 Mibampator or a matching placebo in a double-blind fashion for 12 weeks.
- Efficacy Assessments:
 - Primary: The primary efficacy endpoint was the change from baseline to endpoint on the 4-domain Agitation/Aggression subscale of the Neuropsychiatric Inventory (NPI-4-A/A).
 The NPI is a caregiver-based interview that assesses 12 neuropsychiatric symptoms.
 - Secondary: A range of secondary measures were used to assess other behavioral domains and cognition, including the Cohen-Mansfield Agitation Inventory, Cornell Scale for Depression in Dementia, Frontal Systems Behavior inventory (FrSBe), and the ADAS-Cog.



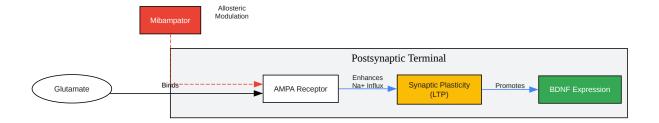


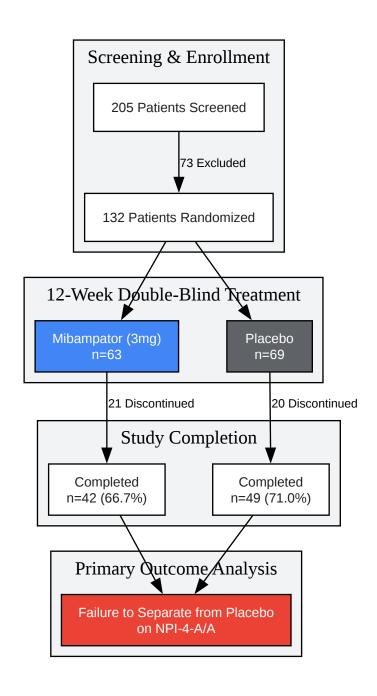


- Safety Monitoring: Adverse events, clinical laboratory values, vital signs, and electrocardiograms (ECGs) were monitored throughout the study.
- Pharmacokinetic Analysis: Plasma samples were collected at baseline and at weeks 3, 6, 9, and 12 to determine Mibampator concentrations and to evaluate the relationship between drug exposure and clinical response.
- Statistical Analysis: Efficacy was analyzed using a mixed-effects model repeated measures (MMRM) from baseline to endpoint.

Visualizations









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References

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